molecular formula C11H15NO2 B3143245 4-Amino-3-tert-butylbenzoic acid CAS No. 51990-94-4

4-Amino-3-tert-butylbenzoic acid

Cat. No.: B3143245
CAS No.: 51990-94-4
M. Wt: 193.24 g/mol
InChI Key: KHLPOCRRHPIABB-UHFFFAOYSA-N
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Description

4-Amino-3-tert-butylbenzoic acid is a benzoic acid derivative featuring an amino group (-NH2) at the 4th position and a bulky tert-butyl group (-C(CH3)3) at the 3rd position of the aromatic ring. This compound serves as a critical intermediate in synthesizing pharmacologically active heterocyclic compounds, particularly due to its dual functional groups (amino and carboxylic acid), which enable diverse chemical modifications . Its tert-butyl substituent imparts significant steric hindrance and lipophilicity, influencing solubility, reactivity, and crystallinity .

Key synthetic routes involve nitro group reduction and protection with groups like fluorenylmethyloxycarbonyl (Fmoc), as demonstrated in the synthesis of derivatives such as 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-(tert-butyl)benzyl)oxy)benzoic acid (85% yield, 94% purity) . Spectroscopic characterization includes distinct NMR signals (e.g., 1.35 ppm for tert-butyl protons) and ESI-HRMS data (m/z 322.1414 [M+Na]+) .

Properties

IUPAC Name

4-amino-3-tert-butylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)8-6-7(10(13)14)4-5-9(8)12/h4-6H,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLPOCRRHPIABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30298938
Record name 4-amino-3-tert-butylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51990-94-4
Record name NSC127023
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127023
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-3-tert-butylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-tert-butylbenzoic acid typically involves the nitration of 3-tert-butylbenzoic acid, followed by reduction of the nitro group to an amino group. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The reduction step can be achieved using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder in acidic conditions.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-tert-butylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides and sulfonamides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: 4-Nitro-3-tert-butylbenzoic acid.

    Reduction: 4-Amino-3-tert-butylbenzyl alcohol.

    Substitution: 4-Acetamido-3-tert-butylbenzoic acid.

Scientific Research Applications

4-Amino-3-tert-butylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 4-Amino-3-tert-butylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active sites of enzymes, while the tert-butyl group provides steric hindrance, affecting the binding affinity and specificity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The tert-butyl group differentiates 4-amino-3-tert-butylbenzoic acid from analogs with smaller or linear alkyl chains. A comparative analysis is outlined below:

Compound Substituent (Position 3) Molecular Formula Key Properties/Applications
This compound tert-butyl C11H15NO2 High steric bulk, enhanced lipophilicity, used in crystal engineering and drug intermediates .
4-Amino-3-methylbenzoic acid methyl C8H9NO2 Lower steric hindrance, higher reactivity in nucleophilic reactions; used in dye synthesis .
3-Amino-4-ethylbenzoic acid ethyl (Position 4) C9H11NO2 Moderate solubility in polar solvents; intermediate for agrochemicals .
4-Amino-3-propylbenzoic acid propyl C10H13NO2 Increased hydrophobicity compared to methyl/ethyl; limited crystallinity data .
Key Findings:

Steric Effects: The tert-butyl group reduces reaction rates in sterically demanding environments. For example, Fmoc protection of this compound derivatives requires optimized conditions (e.g., THF solvent, excess Fmoc-Cl) to achieve 85% yield , whereas smaller substituents like methyl may react faster under similar conditions.

Solubility : The tert-butyl group enhances solubility in organic solvents (e.g., THF, chloroform) but reduces water solubility compared to methyl or ethyl analogs .

Crystallinity : The bulky tert-butyl group promotes unique hydrogen-bonding motifs in the solid state, as observed in its crystal structure, which may influence pharmaceutical formulation .

Pharmacological Relevance

Nitro benzoic acid derivatives, including this compound, are pivotal in synthesizing heterocycles like benzimidazoles and quinazolines, which exhibit antimicrobial and anticancer activities . The tert-butyl group’s electron-donating nature stabilizes intermediates during cyclization reactions, a feature less pronounced in derivatives with electron-withdrawing substituents (e.g., trifluoromethyl groups in 4-(2-Hydroxy-4-(trifluoromethyl)phenyl)benzoic acid) .

Biological Activity

4-Amino-3-tert-butylbenzoic acid (CAS No. 51990-94-4) is an aromatic carboxylic acid that has garnered attention for its potential biological activities. This compound, characterized by an amino group at the 4-position and a tert-butyl group at the 3-position of the benzene ring, has been studied for various applications in medicinal chemistry and biochemistry.

  • Molecular Formula : C₁₁H₁₅NO₂
  • Molecular Weight : Approximately 195.25 g/mol
  • Melting Point : 165-167 °C
  • Solubility : Limited in water; more soluble in organic solvents like ethanol and acetone.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

The mechanism through which this compound exerts its biological effects is still under investigation. It is believed that the compound interacts with various biological targets, including:

  • Enzymes : It may act as an inhibitor or modulator of enzymes involved in metabolic pathways.
  • Receptors : Potential interactions with receptors could influence signaling pathways relevant to inflammation and microbial resistance.

Study on Anti-inflammatory Effects

A study evaluated the anti-inflammatory potential of various benzoic acid derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in vitro, suggesting its utility in developing anti-inflammatory therapeutics .

Enzyme Inhibition Studies

Research focusing on enzyme inhibition revealed that derivatives of this compound demonstrated varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings are particularly relevant for conditions such as Alzheimer's disease, where cholinesterase inhibitors are beneficial .

CompoundAChE Inhibition IC50 (µM)BChE Inhibition IC50 (µM)
This compoundTBDTBD
Donepezil0.040 ± 0.004n.a.
Tacrine0.601 ± 0.047n.a.

Note: TBD = To Be Determined; n.a. = Not Applicable

Synthesis Pathways

The synthesis of this compound can be achieved through various methods, emphasizing its accessibility for synthetic chemists:

  • Oxidation : The amino group can be oxidized to a nitro group using agents like potassium permanganate.
  • Reduction : The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride.
  • Substitution Reactions : The amino group can participate in nucleophilic substitution reactions to form derivatives such as amides and sulfonamides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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